molecular formula C6H7BrCl2N2 B1383000 (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride CAS No. 1220039-48-4

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride

Cat. No.: B1383000
CAS No.: 1220039-48-4
M. Wt: 257.94 g/mol
InChI Key: SBONUPAUTHIWBT-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrClN2·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride typically involves the reaction of 3-bromo-5-chloroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

  • Dissolve 3-bromo-5-chloroaniline in an appropriate solvent, such as ethanol or methanol.
  • Add hydrazine hydrate to the solution.
  • Introduce hydrochloric acid to the reaction mixture.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold solvent and dry it under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Substituted phenylhydrazine derivatives.

    Oxidation Reactions: Azo compounds.

    Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its reactive hydrazine group.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride involves its interaction with biological molecules through its hydrazine group. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride
  • (3-Bromo-5-chlorophenyl)methanol
  • (S)-3-(3-Bromo-5-chlorophenyl)morpholine

Uniqueness

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride is unique due to its hydrazine group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in medicinal chemistry for the development of enzyme inhibitors and in material science for the synthesis of novel materials.

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBONUPAUTHIWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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